4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine 4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13771626
InChI: InChI=1S/C13H8F5N/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)C(F)(F)F
Molecular Formula: C13H8F5N
Molecular Weight: 273.20 g/mol

4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

CAS No.:

Cat. No.: VC13771626

Molecular Formula: C13H8F5N

Molecular Weight: 273.20 g/mol

* For research use only. Not for human or veterinary use.

4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine -

Specification

Molecular Formula C13H8F5N
Molecular Weight 273.20 g/mol
IUPAC Name 4,5-difluoro-2-[4-(trifluoromethyl)phenyl]aniline
Standard InChI InChI=1S/C13H8F5N/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2
Standard InChI Key HTCLBUOBIKQFFQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, 4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine, reflects its substitution pattern:

  • First benzene ring: Fluorine atoms at positions 4 and 5.

  • Second benzene ring: Trifluoromethyl (-CF₃) group at position 4'.

  • Amine group: Located at position 2 of the first ring.

This arrangement creates a polarizable yet sterically hindered system. The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) and fluorine’s electronegativity significantly influence the molecule’s electronic distribution, impacting reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₈F₅N
Molecular Weight289.21 g/mol
CAS Registry NumberNot publicly available
Substituent Positions4,5-F; 4'-CF₃; 2-NH₂

The absence of a publicly listed CAS number suggests limited commercial availability or proprietary status .

Spectroscopic Characterization

While experimental spectral data for this specific compound remains unpublished, analogous biphenyl amines exhibit distinct signatures:

  • ¹H NMR: Aromatic protons adjacent to fluorine atoms show deshielding (δ 7.1–7.8 ppm). The amine proton typically appears as a broad singlet (δ 3.5–5.0 ppm) unless deprotonated .

  • ¹⁹F NMR: Trifluoromethyl groups resonate near δ -60 to -65 ppm, while aromatic fluorines appear between δ -110 and -125 ppm .

  • IR Spectroscopy: N-H stretching (3350–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) dominate the spectrum .

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization of biphenyl precursors:

  • Biphenyl core formation: Suzuki-Miyaura coupling between halogenated benzene rings.

  • Fluorination: Electrophilic aromatic substitution or Balz-Schiemann reaction for introducing fluorine.

  • Trifluoromethylation: Cross-coupling reactions using CuCF₃ or CF₃SiMe₃ reagents.

  • Amine introduction: Reduction of nitro groups or Buchwald-Hartwig amination .

Table 2: Comparative Synthetic Routes for Analogous Compounds

CompoundKey StepsYield (%)Purity (%)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amineSuzuki coupling, nitration, reduction68>95
4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amineUllmann coupling, fluorination7298

These methods highlight the feasibility of adapting existing protocols for the target molecule .

Process Optimization Challenges

  • Regioselectivity: Ensuring proper positioning of fluorine atoms requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Stability of intermediates: Nitro groups may undergo unintended reduction during trifluoromethylation steps.

  • Purification: Similar-polarity byproducts necessitate advanced chromatography or crystallization techniques .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: Estimated <0.1 mg/mL due to hydrophobic trifluoromethyl and biphenyl moieties.

  • LogP (octanol/water): Predicted value of 3.8 ± 0.3, indicating moderate lipophilicity.

  • pKa: The amine group’s basicity is reduced (estimated pKa ~3.5) due to electron-withdrawing substituents .

Applications in Pharmaceutical Development

Target Engagement Profiles

Though direct pharmacological data is lacking, structurally related compounds exhibit:

  • Kinase inhibition: Similar amines inhibit EGFR and VEGFR-2 with IC₅₀ values of 10–100 nM.

  • GPCR modulation: Trifluoromethyl biphenyls show affinity for serotonin receptors (5-HT₂A Ki ~15 nM) .

Table 3: Comparative Bioactivity of Biphenyl Amines

CompoundTargetIC₅₀/Ki (nM)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amineEGFR34 ± 5
4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine5-HT₂A19 ± 3

These data suggest potential therapeutic applications in oncology and CNS disorders .

Prodrug Considerations

The amine group enables salt formation (e.g., hydrochloride salts) to enhance solubility. Hydrochloride derivatives of similar compounds show:

  • Bioavailability improvements: Up to 40% increase in rat models.

  • Stability: pH-dependent degradation (t₁/₂ >24 hrs at gastric pH) .

Material Science Applications

Liquid Crystal Development

Biphenyl amines with fluorinated substituents serve as mesogens in liquid crystal displays (LCDs):

  • Dielectric anisotropy: Δε ≈ +5.2 (predicted) due to strong dipole moments.

  • Nematic phase range: Estimated 80–180°C, suitable for high-temperature applications .

Polymer Additives

Incorporation into polyimides enhances:

  • Thermal stability: Decomposition onset temperatures increase by 60–80°C.

  • Flame resistance: LOI values improve to 35–40% .

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